

Biological Role and Catalytic Function of HHAT

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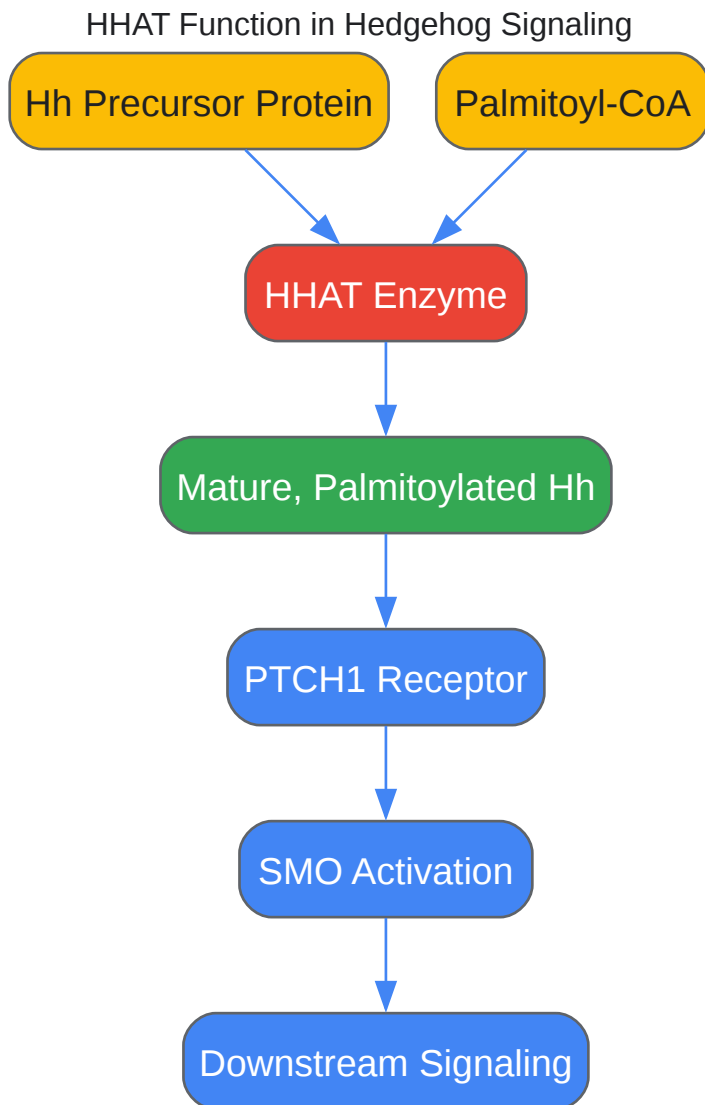
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HHAT is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily. It specifically transfers a palmitoyl group from palmitoyl-Coenzyme A (palmitoyl-CoA) to the N-terminal cysteine of Hedgehog (Hh) precursor proteins [1] [2]. This palmitoylation is the rate-limiting step in producing the mature, active Hh ligand and is essential for its ability to bind to and inhibit its receptor, Patched (PTCH1), thereby activating the downstream Hedgehog signaling cascade [1]. Aberrant Hh signaling drives approximately 25% of fatal cancers, positioning HHAT as a key target for cancer drug discovery [1] [3].

The diagram below illustrates the core function of HHAT within the Hedgehog signaling pathway.



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HHAT catalyzes Hh palmitoylation, enabling pathway activation.

Structural Architecture of HHAT

High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that human HHAT is an integral membrane protein with 12 transmembrane helices (TM1-TM12) [1] [2]. Its structure can be divided into two main parts:

- **The MBOAT Core:** The central TM4-TM11 region forms a conserved MBOAT fold found in other acyltransferases, which contains the catalytic histidine residue (His379) [2].

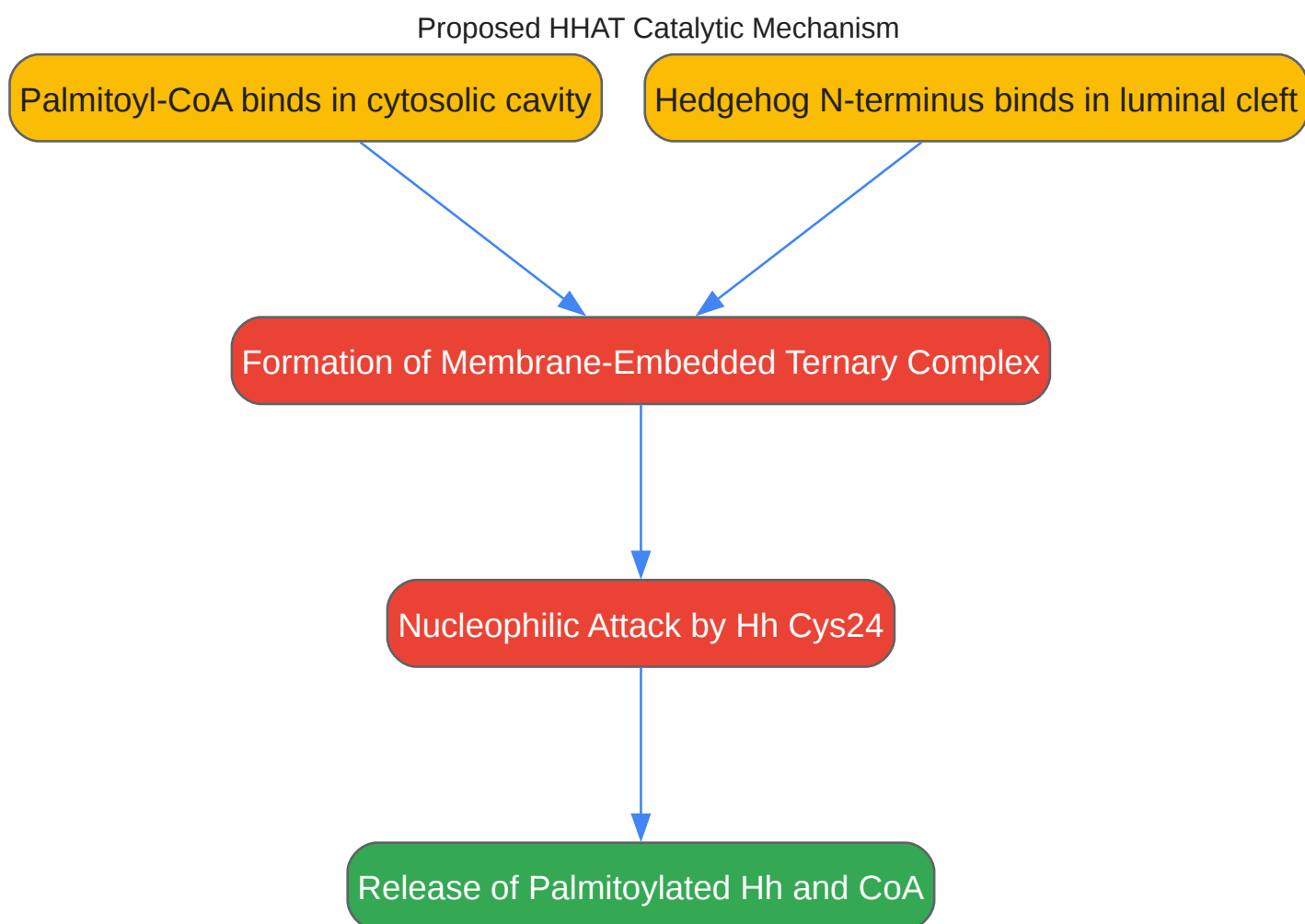
- **The Unique Terminal Domains:** The N- and C-terminal regions (TM1-TM3 and TM12) are unique to HHAT and other protein-substrate MBOATs. These domains create distinct structural features for substrate binding and access, occluding the dimerization interfaces seen in lipid-modifying MBOATs [1].

A surprising and crucial discovery is that HHAT is a **heme-binding protein**. A heme-B molecule is bound in a membrane cavity, coordinated by Cys324. This heme is essential for HHAT's catalytic function and structural stability, as mutation of Cys324 abolishes activity [1] [2].

Catalytic Mechanism and Substrate Binding

HHAT performs the remarkable feat of bringing together two substrates with different physiochemical properties from opposite sides of the endoplasmic reticulum membrane: palmitoyl-CoA from the cytosolic side and the Hedgehog protein from the luminal side [2].

The following diagram outlines the proposed mechanism within the active site.



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Proposed mechanism of palmitate transfer by HHAT.

The table below summarizes the key structural elements and their functional roles in HHAT catalysis.

Structural Element	Functional Role in Catalysis
Palmitoyl-CoA Binding Cavity [2]	Binds the acyl-donor substrate from the cytosol; the acyl chain extends into a slender hydrophobic tunnel.
Catalytic Histidine (His379) [1] [2]	Located at the active site where the acyl chain and CoA moieties meet; essential for the transfer reaction.

Structural Element	Functional Role in Catalysis
TM10-IH10-TM11 Archway [2]	Serves as a proposed access route for palmitoyl-CoA from the cytosolic leaflet of the membrane to the active site.
Heme Group (bound to Cys324) [1]	Essential for HHAT function, likely providing structural stability; not directly involved in the chemistry of acyl transfer.
Luminal Cleft (between TM1 & TM7) [1] [2]	Forms the binding site for the Hedgehog acceptor substrate on the luminal side of the ER membrane.

HHAT Inhibition as a Therapeutic Strategy

Targeting HHAT offers a novel approach to inhibit the Hedgehog pathway in cancers. The cryo-EM structure of HHAT bound to the potent small-molecule inhibitor **IMP-1575** reveals a competitive inhibition mechanism. IMP-1575 binds to the active site, inducing conformational changes that occlude palmitoyl-CoA binding, thus preventing the acyl transfer reaction [1].

Furthermore, inhibitory antibodies that bind to the luminal cleft of HHAT have been shown to block its activity, confirming this region as a viable site for disrupting Hedgehog substrate binding [2].

Key Experimental Methods for HHAT Research

The following table outlines the core methodologies used to elucidate HHAT's structure and function.

Experimental Method	Key Application in HHAT Research
Single-Particle Cryo-EM [1] [2]	Determining high-resolution structures of HHAT in complex with substrates (palmitoyl-CoA), product-mimetic peptides, and inhibitors (IMP-1575).
Molecular Dynamics (MD) Simulations [1]	Modeling the interaction of HHAT and its substrates (e.g., heme group with membrane lipids) within the membrane environment.

Experimental Method	Key Application in HHAT Research
Site-Directed Mutagenesis [1] [2]	Validating the functional importance of specific residues (e.g., His379, Cys324, Arg403, His428) in catalysis and substrate binding.
UV-Visible Spectroscopy [1]	Characterizing the bound heme cofactor and confirming its identity and coordination state.
In Vitro Acyltransferase Assays [2]	Measuring HHAT activity kinetics using purified enzyme in micelles or microsomes, often using radiolabeled or spectrophotometric detection of palmitate transfer.

The discovery of HHAT's structure with heme and the detailed characterization of its active site are significant advances. These findings not only elucidate a fundamental process in development but also provide a robust template for structure-based drug design, opening new avenues for targeting the Hedgehog pathway in cancer [1] [2] [3].

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